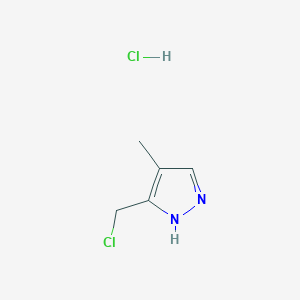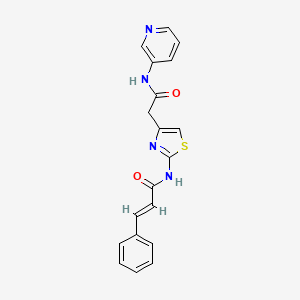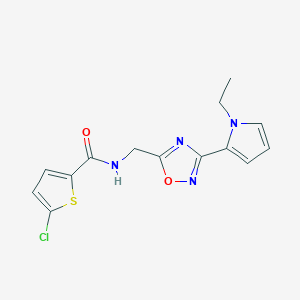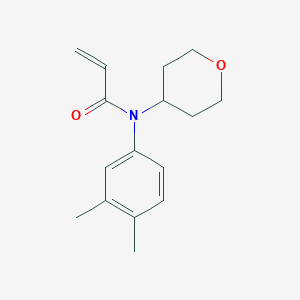
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is a compound with the molecular weight of 168.03 .
Synthesis Analysis
A synthetic method for a similar compound, “3-(chloromethyl)pyridine hydrochloride”, involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .
Molecular Structure Analysis
The InChI code for “3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is 1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H .
Physical And Chemical Properties Analysis
“3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is a solid with a storage temperature of 2-8°C . It’s soluble in water and hygroscopic .
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of pyrazole derivatives, including compounds similar to 3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride, is in corrosion inhibition. For example, a study demonstrated the effectiveness of synthesized pyrazole derivatives as corrosion inhibitors for C38 steel in hydrochloric acid solution. These compounds exhibited high anticorrosion activity and were effective over a wide temperature range. The adsorption of these inhibitors on the steel surface followed the Langmuir adsorption isotherm, and their inhibition efficiencies increased with concentration (Ouali et al., 2013).
Structural Studies and Tautomerism
Pyrazole derivatives, including those structurally related to this compound, have been the subject of structural studies. For instance, the structures of several NH-pyrazoles were determined using X-ray crystallography, revealing insights into their tautomerism in both solution and solid state. These studies contribute to the understanding of the molecular properties and reactivity of pyrazole compounds (Cornago et al., 2009).
Synthesis of Functionalized Pyrazoles
The synthesis of pyrazoles with various functionalized substituents is another area of research. A study reported the synthesis of pyrazoles with different alkyl and aryl substituents. This research is significant for producing ligands where the pyrazole ring nitrogen is available for hydrogen bonding, a crucial aspect in the development of new compounds with potential applications in medicinal chemistry (Grotjahn et al., 2002).
Anticancer Research
Research into 3-phenyl-1H-pyrazole derivatives, which are related to this compound, has shown their importance in synthesizing biologically active compounds, including potential anticancer agents. These derivatives serve as significant intermediates in the synthesis of small molecule inhibitors targeting cancer cells, contributing to the development of more selective and effective cancer therapies (Liu, Xu, & Xiong, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-4-methyl-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-4-3-7-8-5(4)2-6;/h3H,2H2,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDPTQYTVOMJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)
![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)
![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B2415387.png)